2,7-Di-tert-butylfluoren

Übersicht

Beschreibung

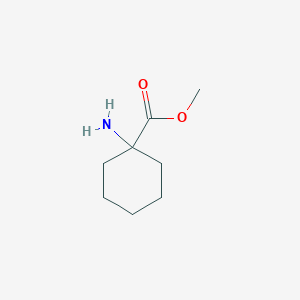

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of tert-butyl groups at the 2 and 7 positions of the fluorene structure. This modification is expected to influence the compound's physical, chemical, and electronic properties, making it of interest in various fields such as organic electronics and materials science.

Synthesis Analysis

The synthesis of 2,7-di-tert-butylfluorene derivatives can be achieved through various methods. For instance, 9,9-dialkyl-2,7-dibromofluorene, a related compound, is synthesized starting with fluorene and bromine, followed by alkylation with halogenated bromide in the presence of potassium tert-butanolate as a catalyst, yielding 56.0%-62.4% of the target compound . Another related compound, 2,2'-diamino-7-tert-butyl-9,9'-spirobifluorene, is synthesized from 4,4'-di-tert-butylbiphenyl, with a key step involving the introduction of a nitro group into the spirobifluorene structure .

Molecular Structure Analysis

The molecular structure of compounds related to 2,7-di-tert-butylfluorene has been determined using various techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid reveals a dimeric structure with a centrosymmetric configuration and strong hydrogen bonds . In the case of ter(9,9-diarylfluorene)s, the X-ray structure analysis shows that the conjugated chromophore adopts a helical conformation, which effectively releases steric interactions and prevents inter-chromophore interactions .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted compounds can be quite diverse. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with tert-butyl groups, exhibits high stability and diverse fluorination capabilities, including the conversion of various functional groups to fluorinated analogs with high yields and stereoselectivity . Similarly, lithio-di-tert-butylfluorosilyl-tert-butylphosphane undergoes reactions with halogenosilanes and -borane to yield a range of fluorosilylphosphanes .

Physical and Chemical Properties Analysis

The thermodynamic properties of 2,7-di-tert-butylfluorene have been studied experimentally and computationally. The standard molar enthalpy of formation, enthalpies and temperatures of transition, and vapor pressures have been determined. The thermodynamic stability in the crystalline and gaseous phases has been evaluated, and the Gibbs energies of formation have been compared with those of fluorene . The introduction of tert-butyl groups is likely to affect the compound's solubility, melting point, and other physical properties due to increased steric bulk.

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdiode (OLED) Zwischenprodukt

“2,7-Di-tert-butylfluoren” wird als Zwischenprodukt bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . OLEDs sind eine Art von Leuchtdiode, die organische Verbindungen verwendet, um Licht auszustrahlen, wenn ein elektrischer Strom angelegt wird. Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter Anzeigebildschirme für mobile Geräte und Fernseher.

Synthese von 2,7-di-tert-butyl-9-fluorenylmethanol

Diese Verbindung kann unter Verwendung von "this compound" synthetisiert werden . Das resultierende Produkt, 2,7-di-tert-butyl-9-fluorenylmethanol, könnte aufgrund seiner einzigartigen Struktur potenzielle Anwendungen in verschiedenen chemischen Reaktionen haben.

Herstellung von 2,7-di-tert-butyl-9-[(p-chlorphenyl)amino]methylen]-fluoren

“this compound” kann auch zur Herstellung von 2,7-di-tert-butyl-9-[(p-chlorphenyl)amino]methylen]-fluoren verwendet werden . Diese Verbindung könnte in weiteren chemischen Reaktionen oder als Baustein bei der Synthese komplexerer Moleküle verwendet werden.

Synthese von Dihydrocyclohepta[def]fluoren

Dihydrocyclohepta[def]fluoren kann unter Verwendung von "this compound" synthetisiert werden . Diese Verbindung könnte aufgrund ihrer einzigartigen Struktur potenzielle Anwendungen im Bereich der organischen Chemie haben.

Herstellung neuer Gruppe-4-Metallkomplexe

“this compound” könnte bei der Herstellung neuer Gruppe-4-Metallkomplexe verwendet werden, die Aminofluorenyl-Liganden enthalten . Diese Komplexe könnten potenzielle Anwendungen in der Katalyse oder Materialwissenschaft haben.

Safety and Hazards

2,7-Di-tert-butylfluorene should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2,7-Di-tert-butylfluorene is primarily used as an intermediate in the production of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the organic layers within the OLED, where it plays a crucial role in the emission of light.

Pharmacokinetics

It is soluble in toluene and hot methanol , which can influence its distribution and availability in the manufacturing process of OLEDs.

Result of Action

The incorporation of 2,7-Di-tert-butylfluorene into OLEDs results in devices that can efficiently emit light when an electric current is applied. This is a result of the compound’s molecular structure and electroluminescent properties .

Action Environment

The action of 2,7-Di-tert-butylfluorene can be influenced by various environmental factors. For instance, it should be stored at -20°C and away from heat and oxidizing agents to maintain its stability . Additionally, dust formation should be avoided during handling . These factors can impact the compound’s efficacy in the production of OLEDs.

Eigenschaften

IUPAC Name |

2,7-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYPLLGAQIQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399195 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58775-05-6 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

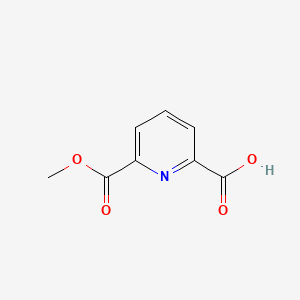

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)